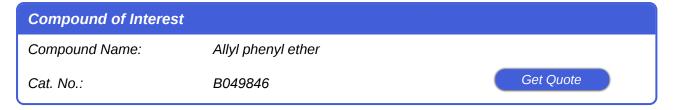


# Characterization of Allyl Phenyl Ether by <sup>1</sup>H and <sup>13</sup>C NMR: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectral data of **allyl phenyl ether**. For comparative purposes, spectral data for two analogous ether compounds, propyl phenyl ether and benzyl phenyl ether, are also presented. Detailed experimental protocols for acquiring high-quality NMR spectra are included, along with visualizations to aid in understanding the molecular structure and experimental workflow.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide valuable information about the chemical environment and connectivity of atoms within a molecule. The following tables summarize the assigned <sup>1</sup>H and <sup>13</sup>C NMR data for **allyl phenyl ether** and its comparators in deuterated chloroform (CDCl<sub>3</sub>), a common NMR solvent.

## Table 1: <sup>1</sup>H NMR Data Comparison



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Allyl Phenyl Ether	H-1'	6.02-6.12	ddt	17.3, 10.7, 5.3
H-2'a (trans)	5.42	dq	17.3, 1.5	
H-2'b (cis)	5.28	dq	10.7, 1.5	_
H-3'	4.57	dt	5.3, 1.5	_
H-2, H-6	6.90-7.00	m	-	_
H-3, H-5	7.28-7.34	m	-	_
H-4	6.95	t	7.4	_
Propyl Phenyl Ether	H-1'	3.92	t	6.6
H-2'	1.81	sextet	7.0	
H-3'	1.05	t	7.4	_
H-2, H-6	6.90	d	8.7	_
H-3, H-5	7.28	t	8.2	_
H-4	6.93	t	7.3	_
Benzyl Phenyl Ether	H-1'	5.07	S	-
H-2, H-6 (Ph-O)	7.00	d	8.0	
H-3, H-5 (Ph-O)	7.31	t	7.8	_
H-4 (Ph-O)	6.96	t	7.3	_
H-2", H-6" (Bn)	7.45	d	7.5	_
H-3", H-5" (Bn)	7.38	t	7.5	_
H-4" (Bn)	7.33	t	7.3	_



Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, ddt = doublet of doublet of triplets, dq = doublet of quartets, sextet = sextet.

Table 2: 13 C NMR Data Comparison



Compound	Carbon Assignment	Chemical Shift (δ, ppm)
Allyl Phenyl Ether	C-1	158.4
C-2, C-6	114.8	
C-3, C-5	129.4	_
C-4	120.9	<del>-</del>
C-1'	133.4	_
C-2'	117.8	<del>-</del>
C-3'	68.9	<del>-</del>
Propyl Phenyl Ether	C-1	159.2
C-2, C-6	114.5	
C-3, C-5	129.4	-
C-4	120.6	<del>-</del>
C-1'	69.6	-
C-2'	22.7	<del>-</del>
C-3'	10.6	_
Benzyl Phenyl Ether	C-1	158.6
C-2, C-6 (Ph-O)	114.9	
C-3, C-5 (Ph-O)	129.5	-
C-4 (Ph-O)	121.1	_
C-1" (Bn)	137.1	_
C-2", C-6" (Bn)	128.6	_
C-3", C-5" (Bn)	127.8	_
C-4" (Bn)	127.5	_
C-1'	70.0	-



## **Experimental Protocols**

The following is a detailed methodology for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra, representative of standard practices for the characterization of liquid organic compounds such as **allyl phenyl ether**.

## **Sample Preparation**

- Sample Weighing: Accurately weigh 5-10 mg of the purified liquid sample for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug
  of glass wool in the pipette during transfer.
- Capping: Securely cap the NMR tube.

## **NMR Data Acquisition**

The following parameters are suitable for a Bruker 400 MHz spectrometer or an equivalent instrument.

<sup>1</sup>H NMR Spectroscopy:

- Pulse Program:zg30 (A standard 30-degree pulse experiment)
- Number of Scans (NS): 16 to 64 (depending on sample concentration)
- Receiver Gain (RG): Set automatically by the instrument
- Acquisition Time (AQ): 3-4 seconds
- Relaxation Delay (D1): 1-2 seconds



• Spectral Width (SW): 0-12 ppm

• Temperature: 298 K

#### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program:zgpg30 (A standard 30-degree pulse experiment with proton decoupling)
- Number of Scans (NS): 1024 to 4096 (depending on sample concentration)
- Receiver Gain (RG): Set automatically by the instrument
- · Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2 seconds
- Spectral Width (SW): 0-220 ppm
- Temperature: 298 K

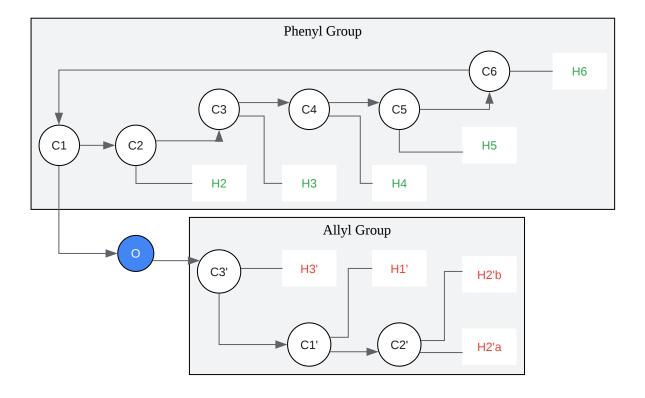
## **Data Processing**

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
   (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both <sup>1</sup>H and <sup>13</sup>C spectra.
- Peak Picking and Integration: Identify all significant peaks and, for <sup>1</sup>H spectra, integrate the area under each peak to determine the relative number of protons.

## **Visualizations**



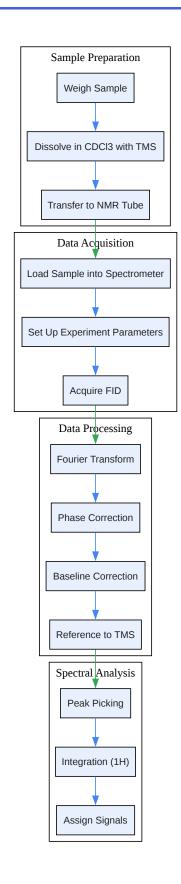
The following diagrams illustrate the structure of **allyl phenyl ether** with atom numbering for NMR assignments and a typical workflow for NMR analysis.



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Caption: Structure of Allyl Phenyl Ether with Atom Numbering.





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Caption: Experimental Workflow for NMR Analysis.



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